molecular formula C14H10BrN3O2S2 B11354263 2-(4-bromophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11354263
M. Wt: 396.3 g/mol
InChI Key: JNTTWALUFGZJQJ-UHFFFAOYSA-N
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Description

    2-(4-bromophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: is an organic compound.

  • It appears as a colorless or pale yellow solid.
  • Solubility: It dissolves in organic solvents like dichloromethane and ethanol but is insoluble in water.
  • Preparation Methods

    • This compound is commonly synthesized through chemical reactions.
    • The specific synthetic route involves controlling the reactions of corresponding precursor compounds.
    • Laboratory safety precautions are essential during the preparation process.
  • Chemical Reactions Analysis

      2-(4-bromophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: undergoes various reactions:

  • Scientific Research Applications

      Insecticides: This compound exhibits insecticidal activity and can be used as a pesticide.

      Antifungal Agent: It also serves as an antifungal agent, protecting crops and fruit trees from fungal infections.

      Organic Synthesis: Widely used as an intermediate in organic synthesis.

  • Mechanism of Action

    • The precise mechanism by which this compound exerts its effects involves molecular targets and pathways.
    • Further research is needed to elucidate its detailed mode of action.
  • Comparison with Similar Compounds

      2-(4-bromophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: stands out due to its unique structure.

    • Similar compounds include other thiadiazole derivatives, but this one has distinct properties.

    Remember to handle this compound with care, following safety guidelines.

    Properties

    Molecular Formula

    C14H10BrN3O2S2

    Molecular Weight

    396.3 g/mol

    IUPAC Name

    2-(4-bromophenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

    InChI

    InChI=1S/C14H10BrN3O2S2/c15-9-3-5-10(6-4-9)20-8-12(19)16-14-17-13(18-22-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,17,18,19)

    InChI Key

    JNTTWALUFGZJQJ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CSC(=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br

    Origin of Product

    United States

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